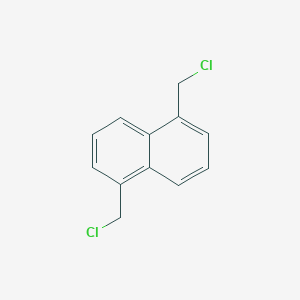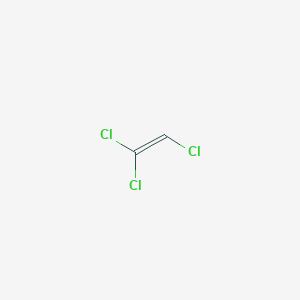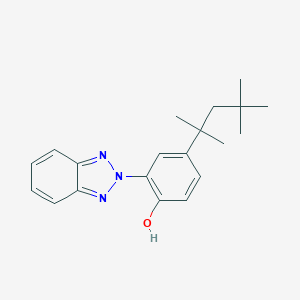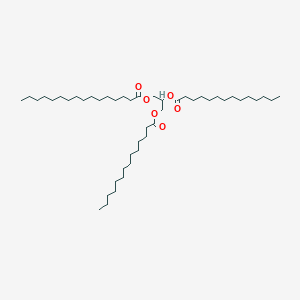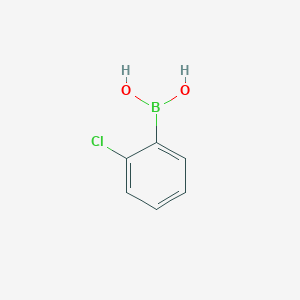
2-Chlorophenylboronic acid
概要
説明
2-Chlorophenylboronic acid is a chemical compound with the molecular formula C6H6BClO2 . It has an average mass of 156.375 Da and a monoisotopic mass of 156.014938 Da . It is used in the preparation of imidazo [1,2-a]pyridine amides which has tuberculostatic activity .
Synthesis Analysis
The synthesis of 2-Chlorophenylboronic acid involves the protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of 2-Chlorophenylboronic acid is represented by the formula CHBClO . It is also known by other names such as (2-Chlorophenyl)boronic acid, (2-Chlorphenyl)borsäure in German, and (o-Chlorophenyl)boronic acid .Chemical Reactions Analysis
2-Chlorophenylboronic Acid is used in Suzuki reactions . It is also involved in the preparation of imidazo [1,2-a]pyridine amides which has tuberculostatic activity .Physical And Chemical Properties Analysis
2-Chlorophenylboronic acid has a melting point of 92-102 °C (lit.) and a predicted boiling point of 306.3±44.0 °C . It has a predicted density of 1.32±0.1 g/cm3 . It is soluble in DMSO and Methanol . It appears as a white crystalline powder .科学的研究の応用
Organic Synthesis
2-Chlorophenylboronic acid is often used in organic synthesis . It can participate in various reactions to form complex organic molecules, contributing to the development of new pharmaceuticals and other chemical products.
Material Science
Boronic acid derivatives like 2-Chlorophenylboronic acid can be used as precursors for the development of new materials with specific properties. For example, they can be used to create self-assembling molecules or polymers with desired functionalities.
Biological Research
2-Chlorophenylboronic acid can be used in biological research, particularly in studies involving cell culture and transfection . It can help researchers understand cellular processes and develop new therapeutic strategies.
Safety And Hazards
2-Chlorophenylboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The future directions of 2-Chlorophenylboronic acid research could involve further exploration of its use in the preparation of imidazo [1,2-a]pyridine amides . Additionally, further investigation into the boron-catalysed direct amidation reactions could provide new insights into its mechanism of action .
特性
IUPAC Name |
(2-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCMGJCFMJBHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370213 | |
| Record name | 2-Chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylboronic acid | |
CAS RN |
3900-89-8 | |
| Record name | 2-Chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chlorophenylboronic acid in the synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid?
A1: 2-chlorophenylboronic acid serves as a crucial reagent in a Suzuki cross-coupling reaction. [] This reaction allows for the formation of a carbon-carbon bond between the 2-chlorophenyl group and the isoquinoline ring system. Specifically, it reacts with methyl 1-bromoisoquinoline-3-carboxylate, replacing the bromine atom with the 2-chlorophenyl group. This strategy enables the construction of the target compound, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. []
Q2: What are the advantages of using the Suzuki cross-coupling approach with 2-chlorophenylboronic acid for synthesizing this class of compounds?
A2: The Suzuki cross-coupling using 2-chlorophenylboronic acid provides several advantages in this specific synthesis: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





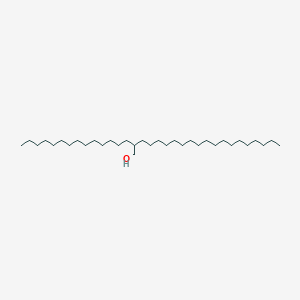

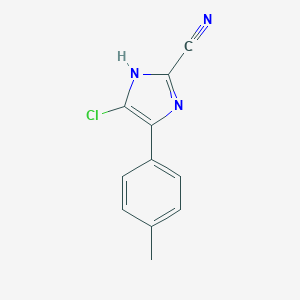
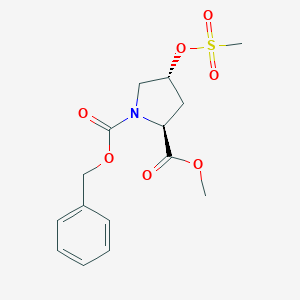
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
